2,6-Dichloro-3-fluorobenzotrifluoride
Overview
Description
2,6-Dichloro-3-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F3. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Scientific Research Applications
2,6-Dichloro-3-fluorobenzotrifluoride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the reaction of 2,6-dichlorobenzotrifluoride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding acids or reduced to form alcohols and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products include various substituted benzotrifluorides.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved typically include the formation of intermediate complexes, which then undergo further transformation to yield the final products .
Comparison with Similar Compounds
- 2,3-Dichlorobenzotrifluoride
- 2,4-Dichlorobenzotrifluoride
- 2,6-Dichloro-4-fluorobenzotrifluoride
Comparison: 2,6-Dichloro-3-fluorobenzotrifluoride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted chemical synthesis .
Properties
IUPAC Name |
1,3-dichloro-4-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)6(9)5(3)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBMMIJVALWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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